molecular formula C5H10OS2 B8790738 O-Isopropyl S-methyl dithiocarbonate CAS No. 35200-02-3

O-Isopropyl S-methyl dithiocarbonate

Cat. No.: B8790738
CAS No.: 35200-02-3
M. Wt: 150.3 g/mol
InChI Key: GNGKJKOKYSKNNW-UHFFFAOYSA-N
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Description

O-Isopropyl S-methyl dithiocarbonate, also known as O-isopropyl S-methyl xanthate, is an organosulfur compound with the molecular formula C5H10OS2. This compound is commonly used in various industrial and scientific applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-Isopropyl S-methyl dithiocarbonate typically involves the reaction of carbon disulfide with an alcohol and a base. One common method is the reaction of carbon disulfide with isopropanol in the presence of sodium hydroxide, followed by methylation with methyl iodide. The reaction conditions usually involve maintaining a controlled temperature and pH to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to maximize yield and purity. Large-scale reactors and continuous flow systems are often employed to handle the increased volume and to ensure consistent quality of the product.

Chemical Reactions Analysis

Types of Reactions

O-Isopropyl S-methyl dithiocarbonate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form disulfides or sulfoxides.

    Reduction: It can be reduced to form thiols.

    Substitution: Nucleophilic substitution reactions can occur at the sulfur atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Disulfides or sulfoxides.

    Reduction: Thiols.

    Substitution: Various substituted xanthates depending on the nucleophile used.

Scientific Research Applications

O-Isopropyl S-methyl dithiocarbonate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.

    Biology: Employed in the study of enzyme mechanisms and as a probe for thiol-containing biomolecules.

    Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.

    Industry: Utilized in the mining industry as a flotation agent for the extraction of metals from ores.

Mechanism of Action

The mechanism of action of O-Isopropyl S-methyl dithiocarbonate involves its ability to interact with thiol groups in proteins and enzymes. This interaction can lead to the formation of covalent bonds, altering the activity of the target molecules. The compound can also act as a chelating agent, binding to metal ions and affecting their bioavailability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    Carbonodithioic acid, O-(1-methylethyl) ester: Similar structure but different alkyl group.

    Carbonodithioic acid, O,S-dimethyl ester: Both alkyl groups are methyl.

    Carbonodithioic acid, S-ethyl O-(1-methylethyl) ester: Ethyl group instead of methyl.

Uniqueness

O-Isopropyl S-methyl dithiocarbonate is unique due to its specific combination of alkyl groups, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it particularly valuable in applications requiring precise control over chemical interactions and reactivity.

Properties

CAS No.

35200-02-3

Molecular Formula

C5H10OS2

Molecular Weight

150.3 g/mol

IUPAC Name

O-propan-2-yl methylsulfanylmethanethioate

InChI

InChI=1S/C5H10OS2/c1-4(2)6-5(7)8-3/h4H,1-3H3

InChI Key

GNGKJKOKYSKNNW-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=S)SC

Origin of Product

United States

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